molecular formula C8H4BrCl B13509874 2-Bromo-1-chloro-3-ethynylbenzene

2-Bromo-1-chloro-3-ethynylbenzene

Cat. No.: B13509874
M. Wt: 215.47 g/mol
InChI Key: UQCZLTUTJFQADE-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-ethynylbenzene is an aromatic compound featuring a benzene ring substituted with bromine, chlorine, and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-3-ethynylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-3-ethynylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds through the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chloro-3-ethynylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-3-ethynylbenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes deprotonation to yield the substituted product .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H4BrCl

Molecular Weight

215.47 g/mol

IUPAC Name

2-bromo-1-chloro-3-ethynylbenzene

InChI

InChI=1S/C8H4BrCl/c1-2-6-4-3-5-7(10)8(6)9/h1,3-5H

InChI Key

UQCZLTUTJFQADE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=CC=C1)Cl)Br

Origin of Product

United States

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